molecular formula C11H8N4 B564859 1-Pyridin-2-ylbenzotriazole CAS No. 1189465-04-0

1-Pyridin-2-ylbenzotriazole

Cat. No.: B564859
CAS No.: 1189465-04-0
M. Wt: 199.192
InChI Key: CPWBWUGSSFRASR-OYMGSPLNSA-N
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Chemical Reactions Analysis

Types of Reactions

1-Pyridin-2-ylbenzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like DMSO or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .

Scientific Research Applications

1-Pyridin-2-ylbenzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylbenzotriazole involves its ability to act as a stable isotope-labeled compound. The nitrogen-15 isotopes allow researchers to trace the compound’s interactions and transformations in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and experimental setup .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Pyridin-2-ylbenzotriazole include:

Uniqueness

This compound is unique due to its stable isotope labeling, which provides distinct

Properties

IUPAC Name

1-pyridin-2-ylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i13+1,14+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWBWUGSSFRASR-UIDJNKKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[15N]=[15N][15N]2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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